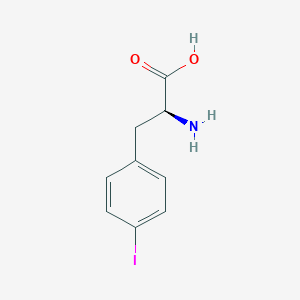

4-Iodo-L-phenylalanine

Descripción general

Descripción

La Iodo-Fenilalanina es un derivado del aminoácido fenilalanina, donde un átomo de yodo se sustituye en la posición para del anillo de benceno.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de la Iodo-Fenilalanina típicamente implica la yodación de la fenilalanina. Un método común es el uso de L-fenilalanina como material de partida, donde los átomos de hidrógeno en el anillo de benceno se reemplazan por yodo usando yodo y un agente oxidante . Las condiciones de reacción a menudo incluyen un solvente como ácido acético y un rango de temperatura de 50-70°C.

Métodos de Producción Industrial

Para la producción industrial, el proceso puede involucrar la protección del grupo amino de la fenilalanina para prevenir reacciones secundarias. Esto se puede lograr convirtiendo la fenilalanina a su derivado N-Boc, seguido de yodación usando yodo y un agente oxidante adecuado. El grupo Boc se elimina luego para producir Iodo-Fenilalanina .

Análisis De Reacciones Químicas

Tipos de Reacciones

La Iodo-Fenilalanina se somete a diversas reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de yodo puede ser sustituido por otros grupos, como en la formación de derivados de ácido borónico.

Formación de Complejos: Puede formar complejos con iones metálicos como cobalto y níquel.

Oxidación y Reducción: El átomo de yodo puede estar involucrado en reacciones redox, aunque las condiciones específicas para estas reacciones se reportan con menos frecuencia.

Reactivos y Condiciones Comunes

Sustitución: Reactivos como los reactivos de Grignard y los ácidos borónicos se utilizan comúnmente.

Formación de Complejos: Se utilizan sales metálicas como cloruro de cobalto y nitrato de níquel en presencia de ligandos.

Principales Productos

Sustitución: Los productos incluyen varios derivados de fenilalanina sustituidos.

Formación de Complejos:

Aplicaciones Científicas De Investigación

La Iodo-Fenilalanina tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de la Iodo-Fenilalanina involucra su incorporación a sistemas biológicos donde puede interactuar con objetivos moleculares específicos. Por ejemplo, en la imagenología del cáncer, es captada por las células tumorales a través de transportadores de aminoácidos, lo que permite la imagenología dirigida . El átomo de yodo proporciona un sitio para el etiquetado radiactivo, que es crucial para su uso en la imagenología de diagnóstico .

Comparación Con Compuestos Similares

La Iodo-Fenilalanina se puede comparar con otros derivados halogenados de la fenilalanina:

Bromo-Fenilalanina: Similar en estructura pero con un átomo de bromo en lugar de yodo.

Cloro-Fenilalanina: Contiene un átomo de cloro y se usa con menos frecuencia en el etiquetado radiactivo debido a su menor masa atómica y diferentes propiedades químicas.

Fluoro-Fenilalanina: Se utiliza en la imagenología por tomografía por emisión de positrones (PET) debido a la presencia de flúor-18.

La Iodo-Fenilalanina es única debido a su alta masa atómica y su capacidad para formar compuestos radiactivos estables, lo que la hace particularmente útil en la imagenología médica .

Actividad Biológica

4-Iodo-L-phenylalanine (4-I-Phe) is a halogenated derivative of the amino acid phenylalanine, notable for its biological activity and potential therapeutic applications, particularly in the context of cancer treatment and protein engineering. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 4-I-Phe, including its mechanisms of action, pharmacological properties, and clinical implications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the para position of the phenyl ring. This structural modification enhances its interaction with biological systems, particularly in targeting specific transporters involved in amino acid metabolism.

1. Interaction with L-type Amino Acid Transporter 1 (LAT1):

4-I-Phe has been shown to interact selectively with LAT1, a transporter that plays a crucial role in the uptake of large neutral amino acids in various tissues, including the brain and tumors. Research indicates that 4-I-Phe exhibits a competitive inhibition effect on LAT1-mediated transport, which is vital for its potential use in drug delivery systems aimed at gliomas and other cancers .

2. Tumor Targeting:

The compound's ability to accumulate in tumor tissues makes it a candidate for targeted radiotherapy. Studies have demonstrated that 4-I-Phe can be labeled with radioactive iodine for use as a diagnostic and therapeutic agent in glioblastoma multiforme (GBM) treatment. Its selective uptake by LAT1 overexpressed in glioma cells allows for localized radiation therapy, minimizing damage to surrounding healthy tissues .

Case Studies

1. Clinical Trials:

A phase I clinical trial investigated the safety and efficacy of 4-L-[131I]iodo-phenylalanine (IPA) combined with external radiation therapy (XRT) in patients with recurrent GBM. The trial included ten patients who had previously undergone surgery and radio-chemotherapy. Results indicated a stable disease rate of 44% at three months post-treatment, with a median progression-free survival of 4.3 months and no confirmed radiation toxicity .

2. SPECT Imaging:

In another study involving systemic endoradiotherapy with carrier-added 4-[123I]iodo-L-phenylalanine, researchers found that the compound exhibited high metabolic stability and retention in glioma tissues for up to 24 hours post-administration. The study highlighted its potential as an effective SPECT tracer for tumor imaging .

Table: Summary of Biological Activities

Protein Engineering Applications

Beyond its therapeutic implications, 4-I-Phe also serves as a valuable tool in protein engineering. Its incorporation into proteins allows for chemoselective modifications that can enhance protein functionality or stability. Studies have successfully utilized 4-I-Phe to modify proteins via UGA codon suppression techniques, showcasing its versatility in biotechnological applications .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNQZSRPDOEBMS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-81-7, 24250-85-9 | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.